1-[2-(morpholin-4-yl)ethyl]-3-[(octyloxy)methyl]-1,3-dihydro-2H-benzimidazol-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(MORPHOLIN-4-YL)ETHYL]-3-[(OCTYLOXY)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Vorbereitungsmethoden
The synthesis of 1-[2-(MORPHOLIN-4-YL)ETHYL]-3-[(OCTYLOXY)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE involves several steps. The synthetic route typically starts with the preparation of the benzodiazole core, followed by the introduction of the morpholine and octyloxy groups. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
1-[2-(MORPHOLIN-4-YL)ETHYL]-3-[(OCTYLOXY)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[2-(MORPHOLIN-4-YL)ETHYL]-3-[(OCTYLOXY)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving benzodiazole derivatives.
Medicine: It has potential as a therapeutic agent due to its unique structure and biological activity.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[2-(MORPHOLIN-4-YL)ETHYL]-3-[(OCTYLOXY)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-[2-(MORPHOLIN-4-YL)ETHYL]-3-[(OCTYLOXY)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE can be compared with other benzodiazole derivatives, such as:
1H-Benzimidazole: Known for its antifungal and antiparasitic activities.
2H-Benzotriazole: Used as a corrosion inhibitor and UV stabilizer.
1H-Indole: A key structure in many natural products and pharmaceuticals. The uniqueness of 1-[2-(MORPHOLIN-4-YL)ETHYL]-3-[(OCTYLOXY)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-IMINE lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.
Eigenschaften
Molekularformel |
C22H36N4O2 |
---|---|
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
1-(2-morpholin-4-ylethyl)-3-(octoxymethyl)benzimidazol-2-imine |
InChI |
InChI=1S/C22H36N4O2/c1-2-3-4-5-6-9-16-28-19-26-21-11-8-7-10-20(21)25(22(26)23)13-12-24-14-17-27-18-15-24/h7-8,10-11,23H,2-6,9,12-19H2,1H3 |
InChI-Schlüssel |
PPDGHAIEAAQWSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOCN1C2=CC=CC=C2N(C1=N)CCN3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.